N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide
CAS No.:
Cat. No.: VC15232593
Molecular Formula: C20H26N2O2S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N2O2S |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C20H26N2O2S/c1-24-18-10-5-4-9-16(18)20(23)21-15-17(19-11-8-14-25-19)22-12-6-2-3-7-13-22/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,21,23) |
| Standard InChI Key | VYMTWIJEVSEEQQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Introduction
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide is a complex organic compound featuring an azepane ring, a thiophene ring, and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula and weight are not explicitly detailed in the available literature, but its structure suggests a molecular weight of approximately 342.5 g/mol for similar compounds.
Synthesis
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide typically involves multiple steps, including cyclization, cross-coupling reactions, and acylation processes. The specific synthetic route may vary depending on the availability of precursors and the desired yield and purity of the final product.
Potential Biological Activities
Preliminary studies suggest that N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide may exhibit significant biological activities due to the interactions of its azepane and thiophene rings with biological targets. These interactions could influence various biochemical pathways, potentially leading to pharmacological effects such as modulation of neurotransmitter systems or anti-inflammatory properties.
Interaction Studies
Interaction studies involving N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide focus on its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Potential Applications
The compound has potential applications across multiple fields, including medicinal chemistry and materials science. Its unique combination of functional groups confers distinct chemical and biological properties, making it an intriguing candidate for further research.
Comparison with Similar Compounds
| Compound | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|
| N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide | Approximately 342.5 g/mol | Azepane, Thiophene, Methoxybenzamide | Medicinal Chemistry, Materials Science |
| N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide | Approximately 227.34 g/mol | Azepane, Thiophene, 2-Methylpropanamide | Medicinal Chemistry, Drug Discovery |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume